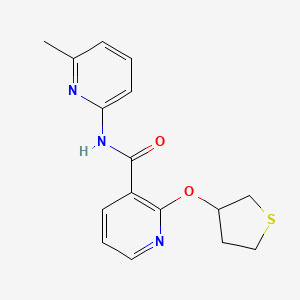

N-(6-methylpyridin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

説明

N-(6-Methylpyridin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a nicotinamide derivative featuring a pyridine core substituted with a 6-methylpyridin-2-yl group and a tetrahydrothiophen-3-yl ether moiety. The compound’s design leverages modular synthesis strategies, including Suzuki-Miyaura coupling and amide bond formation, as observed in related molecules (e.g., compounds 40–47 in –2).

特性

IUPAC Name |

N-(6-methylpyridin-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c1-11-4-2-6-14(18-11)19-15(20)13-5-3-8-17-16(13)21-12-7-9-22-10-12/h2-6,8,12H,7,9-10H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRQBKYIEXVAOGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=C(N=CC=C2)OC3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide typically involves multiple steps:

-

Formation of the Pyridine Intermediate: : The starting material, 6-methylpyridine, undergoes nitration to form 6-methyl-2-nitropyridine. This intermediate is then reduced to 6-methyl-2-aminopyridine.

-

Synthesis of the Nicotinamide Derivative: : 2-chloronicotinic acid is converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 6-methyl-2-aminopyridine to form N-(6-methylpyridin-2-yl)nicotinamide.

-

Etherification: : The final step involves the etherification of N-(6-methylpyridin-2-yl)nicotinamide with tetrahydrothiophene-3-ol under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to enhance reaction rates and selectivity while minimizing environmental impact.

化学反応の分析

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydrothiophene ring, leading to the formation of sulfoxides or sulfones.

-

Reduction: : Reduction reactions can target the nitro group in intermediates or the pyridine ring, potentially altering the electronic properties of the compound.

-

Substitution: : The pyridine and nicotinamide rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, reduced pyridine derivatives.

Substitution: Halogenated pyridines, substituted nicotinamides.

科学的研究の応用

Chemistry

In chemistry, N-(6-methylpyridin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies. Its structural features make it a candidate for probing the activity of nicotinamide-related enzymes.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, offering possibilities for drug development.

Industry

Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

作用機序

The mechanism of action of N-(6-methylpyridin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include nicotinamide adenine dinucleotide (NAD)-dependent processes, given the presence of the nicotinamide moiety.

類似化合物との比較

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound’s uniqueness lies in its tetrahydrothiophen-3-yl ether substituent, which distinguishes it from closely related analogs. Below is a comparative analysis of key structural and synthetic features:

Key Observations:

Synthetic Efficiency: Yields for analogs vary widely (50–87%), influenced by steric and electronic effects of substituents.

Salt Forms : Many analogs (e.g., 40 , 41 , 44–47 ) are isolated as hydrochloride or hydrobromide salts to improve solubility, a strategy that could apply to the target compound .

Pharmacological Implications

The tetrahydrothiophene moiety in the target compound may modulate receptor affinity or pharmacokinetic properties compared to DIMN’s isoquinoline group.

Physicochemical Properties

- Melting Points : Analogs with aromatic substituents (e.g., 45 , 46 ) show higher melting points (>230°C), likely due to crystalline packing facilitated by planar aryl groups. The target compound’s tetrahydrothiophene group may reduce crystallinity, lowering its melting point .

- Solubility : Hydrochloride/hydrobromide salts of analogs demonstrate improved aqueous solubility, a critical factor for bioavailability.

生物活性

N-(6-methylpyridin-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H17N3O3

- Molecular Weight : 299.32 g/mol

- CAS Number : 2034555-72-9

| Property | Value |

|---|---|

| Molecular Formula | C16H17N3O3 |

| Molecular Weight | 299.32 g/mol |

| CAS Number | 2034555-72-9 |

The compound is believed to exert its biological effects through various mechanisms, primarily involving the modulation of nicotinamide adenine dinucleotide (NAD+) metabolism. NAD+ is crucial for cellular processes such as energy metabolism, DNA repair, and cell signaling.

- NAD+ Synthesis Inhibition : Research indicates that compounds similar to this compound can inhibit the synthesis of NAD+, which may affect cellular energy levels and promote apoptosis in cancer cells .

- Antioxidant Activity : The compound may also exhibit antioxidant properties, which can protect cells from oxidative stress and damage .

Anticancer Properties

Recent studies have shown that derivatives of this compound can selectively target cancer cells by inhibiting key enzymes involved in NAD+ biosynthesis. For instance, inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), a crucial enzyme in the NAD+ salvage pathway, have been explored for their anticancer potential .

Neuroprotective Effects

The modulation of NAD+ levels has implications for neurodegenerative diseases. Some studies suggest that enhancing NAD+ availability can protect neurons from degeneration, potentially offering therapeutic strategies for conditions like Alzheimer's disease .

Case Studies

- Study on Cancer Cell Lines : A study investigated the effects of a similar pyridine derivative on various cancer cell lines. The results indicated a significant reduction in cell viability correlated with increased apoptosis markers when treated with the compound .

- Neuroprotection in Animal Models : In vivo studies demonstrated that administration of NAD+ precursors improved cognitive function and reduced neuroinflammation in animal models of Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。